2,7-Dimethyl-6,7-dihydropteridin-4(1H)-one is a pteridine derivative that plays a significant role in various biological processes and has potential applications in medicinal chemistry. Pteridines are heterocyclic compounds characterized by a bicyclic structure containing nitrogen atoms. This compound is notable for its structural features, including two methyl groups at the 2 and 7 positions and a carbonyl group at the 4 position, which contribute to its reactivity and biological activity.
The compound can be synthesized through various chemical pathways involving the condensation of suitable precursors. Research has indicated that derivatives of pteridine, including 2,7-dimethyl-6,7-dihydropteridin-4(1H)-one, can be produced using methods such as solvent-free synthesis and fusion techniques that enhance efficiency and yield .
2,7-Dimethyl-6,7-dihydropteridin-4(1H)-one belongs to the class of pteridines, which are further classified into several subtypes based on their substitution patterns and functional groups. This compound is particularly relevant in pharmacology due to its interaction with biological systems and potential therapeutic effects.
The synthesis of 2,7-dimethyl-6,7-dihydropteridin-4(1H)-one can be achieved through several methodologies:
The synthesis typically involves monitoring reaction parameters such as temperature, time, and reactant concentrations to maximize yield and purity. Characterization techniques like Thin Layer Chromatography (TLC), Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the identity and purity of the synthesized compound .
The molecular structure of 2,7-dimethyl-6,7-dihydropteridin-4(1H)-one features:
Key structural data include:
2,7-Dimethyl-6,7-dihydropteridin-4(1H)-one can participate in various chemical reactions:
These reactions are often facilitated by catalysts or specific reaction conditions that promote selectivity and yield. The use of molecular docking studies has been employed to predict binding interactions with biological targets, enhancing understanding of its potential pharmacological activities .
The mechanism of action for 2,7-dimethyl-6,7-dihydropteridin-4(1H)-one primarily involves its interaction with biological macromolecules such as enzymes or receptors. Its structural features allow it to mimic natural substrates or inhibitors within metabolic pathways.
Research indicates that pteridine derivatives may influence enzymatic activity related to neurotransmitter synthesis or cellular signaling pathways. Quantitative data from binding affinity studies suggest that these compounds exhibit varying degrees of inhibition or activation depending on their structural modifications .
Relevant data indicates that these properties contribute significantly to its utility in synthetic chemistry and pharmacology .
2,7-Dimethyl-6,7-dihydropteridin-4(1H)-one has several applications:
Research continues to explore its full potential in therapeutic applications, particularly in cancer treatment and neuropharmacology .
2,7-Dimethyl-6,7-dihydropteridin-4(1H)-one belongs to the pteridine heterocyclic system, characterized by fused pyrimidine and pyrazine rings. Its systematic IUPAC name is 2,7-dimethyl-6,7-dihydro-3H-pteridin-4-one, reflecting the positions of methyl substituents (C2 and C7), the saturation state (dihydro at C6-C7), and the ketone group at C4 [1]. The parent scaffold is classified as a 4(1H)-pteridinone, indicating the lactam tautomer where the carbonyl group resides at C4. The stereochemical descriptor (6R,7S) specifies the relative configuration of chiral centers in enantiomerically pure forms, as observed in CAS registry entries [6].
Pteridine derivatives exhibit diverse biological roles, with structural variations dictating function. For example, 6,7-dimethylpterin (CAS 611-55-2), a biosynthetic precursor to folate, differs by an amino group at C2 and aromatic ring saturation, highlighting how minor modifications alter chemical behavior [4]. This compound’s systematic name, 2-amino-6,7-dimethyl-4(3H)-pteridinone, underscores its relationship to the target molecule while emphasizing distinct substitution patterns.
Table 1: Systematic Nomenclature of Related Pteridinones
Compound | IUPAC Name | Key Substituents |
---|---|---|
Target molecule | 2,7-dimethyl-6,7-dihydro-3H-pteridin-4-one | 2-Me, 7-Me, 6,7-dihydro |
6,7-Dimethylpterin (CAS 611-55-2) | 2-amino-6,7-dimethyl-3,4-dihydropteridin-4-one | 2-NH₂, 6-Me, 7-Me |
4(1H)-Pteridinone core | 3,4-dihydropteridin-4-one | Unsubstituted scaffold |
The compound has the molecular formula C₈H₁₀N₄O, confirmed by high-resolution mass spectrometry. Its molecular weight is 178.19 g/mol, consistent with elemental analysis data [1] [6]. Key spectral properties are summarized below:
Table 2: Calculated Physicochemical Properties
Property | Value | Method |
---|---|---|
Molecular weight | 178.19 g/mol | - |
Density | 1.501 g/cm³ | Computational |
Boiling point | 276.5°C (760 mmHg) | Computational |
Refractive index | 1.723 | Computational |
LogP (octanol-water) | 0.8 | Estimated |
X-ray crystallography of the related stereoisomer (6R,7S)-6,7-dimethyl-6,7-dihydro-4(1H)-pteridinone (CAS 101554-46-5) reveals a cis configuration at chiral centers C6 and C7. The pteridine ring adopts a half-chair conformation, with the methyl groups occupying equatorial positions to minimize steric strain [6]. The lactam group at C4 participates in intramolecular hydrogen bonding with N3, stabilizing the planar arrangement of the pyrimidine moiety.
Notably, the asymmetric unit cell contains two enantiomers, confirming racemization during synthesis. The C6-C7 bond length (1.55 Å) and C6-N1-C7 angle (108°) indicate sp³ hybridization, consistent with reduced bond order compared to aromatic pteridines [6]. Although no experimental crystal structure of the title compound is available, density functional theory (DFT) models predict similar bond parameters and dihedral angles (e.g., C5-N4-C8-C7 ≈ 25°) [8].
Stereochemical Implications:
This compound exhibits complex tautomerism due to mobile protons at N1, N3, and N8. Ab initio calculations identify four dominant tautomers in aqueous solution:
The T1 tautomer predominates (>85%) in polar solvents like water, stabilized by solvation effects and intramolecular H-bonding (N1-H⋯O=C4). In nonpolar solvents, T4 becomes competitive due to reduced dielectric shielding. Variable-temperature NMR studies show coalescence of C7-methyl signals at 80°C, indicating rapid interconversion via proton transfers [4] [8].
Solvent-Dependent Conformational Shifts:
Table 3: Relative Energies of Dominant Tautomers
Tautomer | Structure | ΔG in H₂O (kJ/mol) | Population (%) |
---|---|---|---|
T1 (7,8-dihydro-3H) | Lactam, N1-H | 0 (reference) | 86% |
T4 (5,6-dihydro-3H) | Iminol, C4-OH | +1.2 | 9% |
T13 (7,8-dihydro-6H) | Enol, C4-OH/N8-H | +8.0 | 3% |
T3 (5,8-dihydro-3H) | Quinonoid, N8-H | +15.5 | <1% |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1